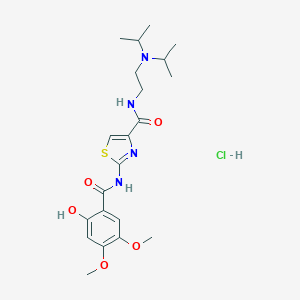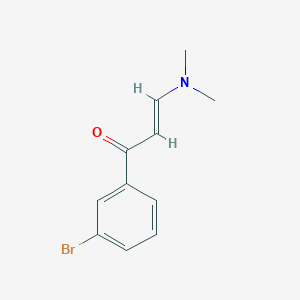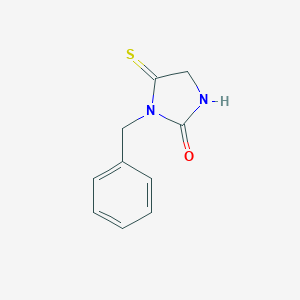
1-Benzyl-5-thioxoimidazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-5-thioxoimidazolidin-2-one is a chemical compound with a molecular formula of C11H11N2OS. It is also known as BIT, and it is a heterocyclic compound that contains a sulfur atom, an imidazolidine ring, and a benzyl group. BIT has been widely studied in scientific research due to its potential applications in various fields, including medicine, agriculture, and material science.
Aplicaciones Científicas De Investigación
BIT has been studied extensively in scientific research due to its potential applications in various fields. In medicine, BIT has been shown to possess anti-cancer properties, and it has been used as a lead compound for the development of new anti-cancer drugs. BIT has also been studied for its potential use as an anti-inflammatory agent and as a treatment for Alzheimer's disease. In agriculture, BIT has been shown to possess fungicidal properties, and it has been used as a pesticide. In material science, BIT has been used as a precursor for the synthesis of various functional materials, including metal-organic frameworks.
Mecanismo De Acción
The exact mechanism of action of BIT is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. In anti-cancer research, BIT has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. In Alzheimer's disease research, BIT has been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to play a role in the development of the disease. In fungicidal research, BIT has been shown to inhibit the activity of various enzymes involved in fungal metabolism.
Efectos Bioquímicos Y Fisiológicos
BIT has been shown to possess various biochemical and physiological effects. In anti-cancer research, BIT has been shown to induce apoptosis, or programmed cell death, in cancer cells. In Alzheimer's disease research, BIT has been shown to reduce the production of reactive oxygen species, which are believed to play a role in the development of the disease. In fungicidal research, BIT has been shown to disrupt fungal cell membranes and inhibit fungal growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BIT has several advantages for lab experiments, including its ease of synthesis and its relatively low cost. BIT is also stable under various conditions, making it suitable for use in various experiments. However, BIT has some limitations, including its low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, BIT has been shown to exhibit some toxicity in certain cell lines, which can limit its use in some experiments.
Direcciones Futuras
For the study of BIT include the development of new anti-cancer drugs, the study of its potential use as a treatment for Alzheimer's disease, and the optimization of its synthesis for use in various experiments.
Métodos De Síntesis
BIT can be synthesized through various methods, including the reaction of benzyl isothiocyanate with imidazolidin-2-one in the presence of a base, such as sodium hydroxide. Another method involves the reaction of benzylamine with carbon disulfide and formaldehyde to yield BIT. The synthesis of BIT is relatively straightforward, and it can be obtained in high yields.
Propiedades
Número CAS |
197504-84-0 |
|---|---|
Nombre del producto |
1-Benzyl-5-thioxoimidazolidin-2-one |
Fórmula molecular |
C10H10N2OS |
Peso molecular |
206.27 g/mol |
Nombre IUPAC |
1-benzyl-5-sulfanylideneimidazolidin-2-one |
InChI |
InChI=1S/C10H10N2OS/c13-10-11-6-9(14)12(10)7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,13) |
Clave InChI |
BLENTTHXSQLUFR-UHFFFAOYSA-N |
SMILES |
C1C(=S)N(C(=O)N1)CC2=CC=CC=C2 |
SMILES canónico |
C1C(=S)N(C(=O)N1)CC2=CC=CC=C2 |
Sinónimos |
2-Imidazolidinone, 1-(phenylmethyl)-5-thioxo- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



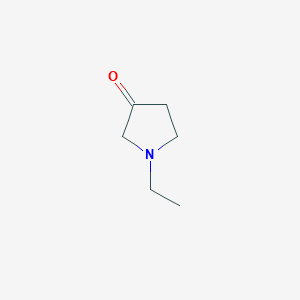
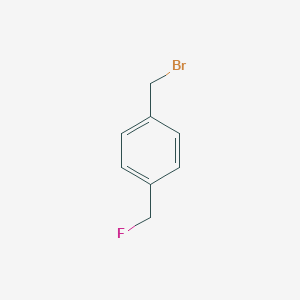
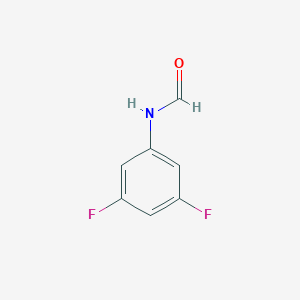
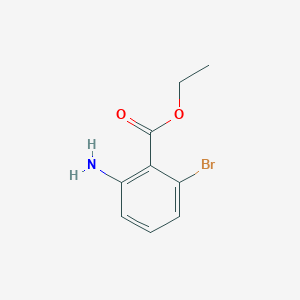
![2-(Chloromethyl)oxazolo[4,5-b]pyridine](/img/structure/B178100.png)
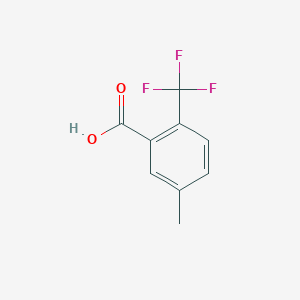
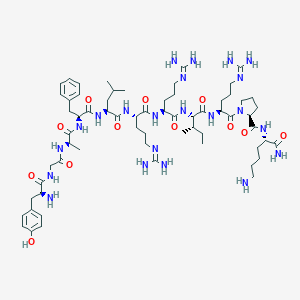
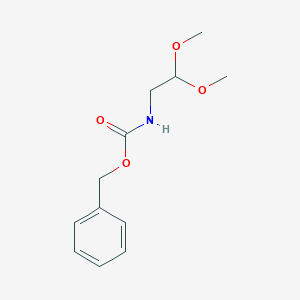
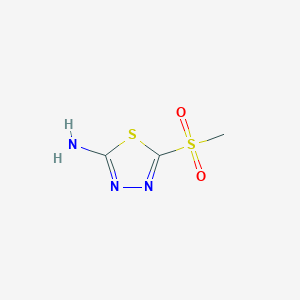
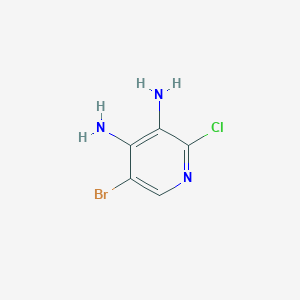
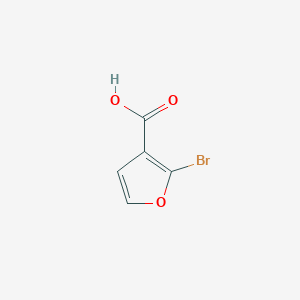
![(4S)-4-[[(2S)-3-Carboxy-2-[[(2S,3R)-2-[[(2R)-2-[[(2S,3S)-2-[[(2S)-3-carboxy-2-[[(2R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-sulfanylpropanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-5-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-5-oxopentanoic acid](/img/structure/B178124.png)
